molecular formula C12H14BrNO2 B7511793 (2-Bromo-5-methoxyphenyl)-pyrrolidin-1-ylmethanone

(2-Bromo-5-methoxyphenyl)-pyrrolidin-1-ylmethanone

Cat. No. B7511793
M. Wt: 284.15 g/mol
InChI Key: LWUDCYLGBKNWMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-Bromo-5-methoxyphenyl)-pyrrolidin-1-ylmethanone, also known as bromo-dragonfly, is a synthetic hallucinogen that belongs to the phenethylamine family. It was first synthesized in the late 1990s and gained popularity as a recreational drug in the early 2000s. However, due to its high potency and potential for adverse effects, it is now classified as a Schedule I substance in many countries. Despite its controversial nature, bromo-dragonfly has also been the subject of scientific research due to its unique chemical structure and potential therapeutic applications.

Mechanism of Action

Bromo-dragonfly acts as a partial agonist at the 5-HT2A serotonin receptor, which is thought to be responsible for its hallucinogenic effects. It also affects other serotonin receptors, including 5-HT2B and 5-HT2C, as well as dopamine receptors. The precise mechanism of action of (2-Bromo-5-methoxyphenyl)-pyrrolidin-1-ylmethanonefly is not fully understood, but it is thought to involve the modulation of neurotransmitter release and signaling pathways in the brain.
Biochemical and Physiological Effects:
Bromo-dragonfly has been shown to have a wide range of biochemical and physiological effects, including changes in heart rate, blood pressure, and body temperature. It also affects the release of various neurotransmitters, including serotonin, dopamine, and norepinephrine. In addition to its hallucinogenic effects, (2-Bromo-5-methoxyphenyl)-pyrrolidin-1-ylmethanonefly has been shown to have analgesic and anti-inflammatory properties, which may make it a useful therapeutic agent.

Advantages and Limitations for Lab Experiments

Bromo-dragonfly has several advantages as a research tool, including its unique chemical structure and mechanism of action. It has been shown to be a potent and selective agonist at the 5-HT2A receptor, which makes it a useful tool for studying the role of this receptor in various physiological and pathological processes. However, (2-Bromo-5-methoxyphenyl)-pyrrolidin-1-ylmethanonefly also has several limitations, including its high potency and potential for adverse effects. It must be used with caution and under strict laboratory conditions to ensure the safety of researchers.

Future Directions

There are several potential future directions for research on (2-Bromo-5-methoxyphenyl)-pyrrolidin-1-ylmethanonefly. One area of interest is its potential use as a therapeutic agent for mental health disorders, particularly depression and anxiety. Further studies are needed to determine its safety and efficacy in human clinical trials. Another area of interest is its use as a research tool for studying the role of serotonin receptors in the brain. New techniques and technologies may allow researchers to gain a better understanding of the complex interactions between neurotransmitters and their receptors, which could lead to the development of new treatments for neurological and psychiatric disorders.

Synthesis Methods

The synthesis of (2-Bromo-5-methoxyphenyl)-pyrrolidin-1-ylmethanonefly involves several steps, starting with the reaction of 2,5-dimethoxyphenylacetonitrile with magnesium to form the corresponding Grignard reagent. This reagent is then reacted with 1-bromo-3-chloropropane to yield the intermediate compound, which is subsequently treated with pyrrolidine and acetic acid to form the final product. The synthesis of (2-Bromo-5-methoxyphenyl)-pyrrolidin-1-ylmethanonefly is complex and requires specialized equipment and expertise.

Scientific Research Applications

Bromo-dragonfly has been studied for its potential therapeutic applications, particularly in the treatment of mental health disorders such as depression, anxiety, and post-traumatic stress disorder. It has been shown to have a unique mechanism of action that differs from traditional antidepressants, which may make it a promising alternative for patients who do not respond to conventional treatments. Additionally, (2-Bromo-5-methoxyphenyl)-pyrrolidin-1-ylmethanonefly has been studied for its potential use in neuroscience research, as it has been shown to affect serotonin receptors in the brain.

properties

IUPAC Name

(2-bromo-5-methoxyphenyl)-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNO2/c1-16-9-4-5-11(13)10(8-9)12(15)14-6-2-3-7-14/h4-5,8H,2-3,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWUDCYLGBKNWMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Br)C(=O)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Bromo-5-methoxyphenyl)-pyrrolidin-1-ylmethanone

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